molecular formula C15H21ClN2O2 B1238927 Oxamisole hydrochloride CAS No. 99258-55-6

Oxamisole hydrochloride

Cat. No.: B1238927
CAS No.: 99258-55-6
M. Wt: 296.79 g/mol
InChI Key: SDIVEYBYOHLVIP-UHFFFAOYSA-N
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Description

Oxamisole hydrochloride is a small molecule drug initially developed by Pennwalt Corporation. It is known for its immunomodulatory properties and has been studied for its potential use in treating viral infections. The compound’s molecular formula is C15H21ClN2O2, and it is also referred to as 2,3,5,6,7,8-hexahydro-2-phenyl-8,8-dimethoxyimidazo[1,2-a]pyridine hydrochloride .

Preparation Methods

The synthesis of oxamisole hydrochloride involves the reaction of the corresponding carbonyl compound with hydroxylamine hydrochloride in dimethylformamide (DMF) in the presence of a sub-stoichiometric quantity of glycine at room temperature. This method is characterized by mild conditions, simple workup, and high yield

Chemical Reactions Analysis

Oxamisole hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine hydrochloride, glycine, and DMF. The major products formed from these reactions are oximes and hydrazones . The compound’s reactivity is influenced by its imidazo[1,2-a]pyridine structure, which allows for diverse chemical transformations.

Scientific Research Applications

Oxamisole hydrochloride has been extensively studied for its immunomodulatory effects. It has shown potential in enhancing immune responses and has been investigated for its antiviral properties. Research has demonstrated its ability to inhibit murine hepatitis virus infections and modulate immune parameters in mice . Additionally, this compound has been explored for its potential use in treating HIV and other infectious diseases .

Mechanism of Action

The mechanism of action of oxamisole hydrochloride involves its immunomodulatory effects. It enhances the activity of peripheral blood mononuclear cells and modulates the immune response. The compound’s antiviral properties are mediated through its effects on the immune system, making it a potential candidate for treating viral infections .

Comparison with Similar Compounds

Oxamisole hydrochloride can be compared to other immunomodulatory agents such as levamisole and imexon. Levamisole, like this compound, has been used for its immunomodulatory properties and has applications in treating parasitic infections and certain cancers . Imexon is another immunomodulatory agent that has shown potential in treating viral infections . This compound’s unique structure and specific immunomodulatory effects distinguish it from these similar compounds.

Conclusion

This compound is a promising compound with significant immunomodulatory and antiviral properties. Its synthesis involves mild conditions and high yields, making it a viable candidate for further research and potential industrial production. The compound’s unique mechanism of action and comparison with similar agents highlight its potential in scientific research and therapeutic applications.

Properties

CAS No.

99258-55-6

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

8,8-dimethoxy-2-phenyl-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c1-18-15(19-2)9-6-10-17-11-13(16-14(15)17)12-7-4-3-5-8-12;/h3-5,7-8,13H,6,9-11H2,1-2H3;1H

InChI Key

SDIVEYBYOHLVIP-UHFFFAOYSA-N

SMILES

COC1(CCCN2C1=NC(C2)C3=CC=CC=C3)OC.Cl

Canonical SMILES

COC1(CCCN2C1=NC(C2)C3=CC=CC=C3)OC.Cl

Synonyms

2,3,5,6,7,8-hexahydro-2-phenyl-8,8-dimethoxy-imidazo(1,2a)pyridine
oxamisole
oxamisole hydrochloride
PR 879-317
PR 879-317A
PR-879-317

Origin of Product

United States

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